4-[(2-oxoindol-3-yl)amino]benzamide
CAS No.:
Cat. No.: VC1041931
Molecular Formula: C15H11N3O2
Molecular Weight: 265.27 g/mol
* For research use only. Not for human or veterinary use.
![4-[(2-oxoindol-3-yl)amino]benzamide -](/images/structure/VC1041931.png)
Specification
Molecular Formula | C15H11N3O2 |
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Molecular Weight | 265.27 g/mol |
IUPAC Name | 4-[(2-oxoindol-3-yl)amino]benzamide |
Standard InChI | InChI=1S/C15H11N3O2/c16-14(19)9-5-7-10(8-6-9)17-13-11-3-1-2-4-12(11)18-15(13)20/h1-8H,(H2,16,19)(H,17,18,20) |
Standard InChI Key | ODUMFOJHYBMXQQ-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC2=C(C(=O)N=C2C=C1)NC3=CC=C(C=C3)C(=O)N |
SMILES | C1=CC2=C(C(=O)N=C2C=C1)NC3=CC=C(C=C3)C(=O)N |
Canonical SMILES | C1=CC2=C(C(=O)N=C2C=C1)NC3=CC=C(C=C3)C(=O)N |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Composition
4-[(2-oxoindol-3-yl)amino]benzamide is characterized by its distinctive structure combining an indole-based moiety with a benzamide group. The compound has a molecular weight of approximately 265.26 g/mol and consists of a benzene ring attached to a carboxamide group, with an amino group that links it to a 2-oxoindole component. This structural arrangement creates a molecule with multiple potential hydrogen bond donors and acceptors, which significantly influences its biological interactions and chemical behavior.
The compound belongs to the broader class of indole derivatives, which are widely studied in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The 2-oxoindol (also known as indolin-2-one) portion provides a rigid scaffold that can orient the molecule in biological binding sites, while the amino linkage offers flexibility that can enhance binding to molecular targets.
Physical and Chemical Properties
The physical state of 4-[(2-oxoindol-3-yl)amino]benzamide is typically a solid at room temperature, consistent with many similar molecular weight organic compounds containing aromatic rings and amide functionalities. Its solubility profile is influenced by the presence of both hydrophobic aromatic rings and hydrophilic functional groups (amide, amino, and carbonyl moieties). This combination of polar and non-polar regions affects its solubility in various solvents, with better solubility in polar organic solvents than in water.
From a chemical reactivity perspective, the compound contains several sites that can participate in chemical reactions:
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The amide group (benzamide) can undergo hydrolysis under strongly acidic or basic conditions
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The secondary amino group connecting the two major portions of the molecule can participate in various nucleophilic reactions
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The indole ring system provides sites for electrophilic aromatic substitution
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The carbonyl group of the 2-oxoindole can engage in nucleophilic addition reactions
Structural Analogs and Comparative Analysis
Comparison with Related Compounds
Several compounds share structural similarities with 4-[(2-oxoindol-3-yl)amino]benzamide, each with distinctive properties. The table below highlights some notable structural analogs and their distinguishing features:
Compound | Structural Differences | Potential Impact on Properties |
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4-[5-Nitro-2-oxoindol-3-yl]amino]benzamide | Nitro group on indole ring | Enhanced electron-withdrawing effect, potentially increased antimicrobial activity |
4-[2-(1H-indol-3-yloxy)phenyl]benzamide | Ether linkage instead of amino linkage | Different electronic distribution, altered hydrogen bonding capacity |
4-[5-Bromo-2-oxoindol-3-yloxy]benzamide | Bromine substitution and ether linkage | Increased lipophilicity, potential impact on bioavailability |
4-[(Quinolin-4-yl)amino]benzamide | Quinoline ring instead of oxoindole | Different aromatic system, altered binding properties |
This comparative analysis reveals how subtle structural modifications can significantly influence the chemical and biological properties of these compounds .
Structure-Activity Relationship Insights
When examining the structure-activity relationships of similar compounds, such as the 4-[(Quinolin-4-yl)amino]benzamide derivatives studied for anti-influenza properties, several key observations emerge that may have relevance to 4-[(2-oxoindol-3-yl)amino]benzamide. The amino group acting as a bridge between aromatic components appears crucial for biological activity, potentially serving as both a hydrogen bond donor and maintaining the proper spatial arrangement of the molecule .
In the quinoline analogs, the position and nature of substituents significantly impacted their biological activity. By analogy, substituents on the oxoindole ring of 4-[(2-oxoindol-3-yl)amino]benzamide could similarly modify its biological profile. The oxygen atom in the amide group was shown to form critical hydrogen bonds with target proteins in similar compounds, suggesting the benzamide portion of 4-[(2-oxoindol-3-yl)amino]benzamide may similarly participate in important binding interactions .
Synthesis Methodologies
Common Synthetic Routes
The synthesis of 4-[(2-oxoindol-3-yl)amino]benzamide typically involves multi-step organic reactions. While specific synthetic paths may vary, general approaches often include the following key steps:
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Preparation of appropriately substituted 2-oxoindole precursors
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Activation of the 3-position of the 2-oxoindole for nucleophilic substitution
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Coupling reaction with 4-aminobenzamide under controlled conditions
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Purification steps including recrystallization or column chromatography
These synthetic routes generally employ established organic chemistry methodologies, drawing parallels to the synthesis of similar compounds like the 4-[(quinolin-4-yl)amino]benzamide derivatives described in the literature .
Synthetic Challenges and Considerations
The synthesis of 4-[(2-oxoindol-3-yl)amino]benzamide presents several challenges that must be addressed for optimal yield and purity:
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Regioselectivity: Ensuring reaction occurs specifically at the 3-position of the 2-oxoindole
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Side reactions: Minimizing competing nucleophilic attacks and protecting sensitive functional groups
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Purification: Separating the target compound from structurally similar byproducts
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Scalability: Developing methods that can be scaled up for larger production requirements
Considerations of green chemistry principles, including the use of less hazardous reagents and solvents, are increasingly important in modern synthetic approaches to compounds of this class.
Biological Activities and Applications
Enzyme Inhibition Studies
4-[(2-oxoindol-3-yl)amino]benzamide has shown utility as a tool compound in biological assays focused on enzyme inhibition. The compound's structural features, particularly the indole core and the benzamide group, may contribute to its ability to interact with enzyme binding sites. These interactions could potentially disrupt protein-protein interactions or directly inhibit catalytic sites.
Drawing parallels from studies on structurally related compounds, such as the 4-[(quinolin-4-yl)amino]benzamide derivatives examined for their inhibitory effects on viral RNA polymerase, it's possible that 4-[(2-oxoindol-3-yl)amino]benzamide may similarly interact with specific protein targets through hydrogen bonding and π-π stacking interactions .
Cellular Pathway Investigations
The compound also serves as a valuable research tool in studies investigating cellular pathways. The multiple functional groups present in 4-[(2-oxoindol-3-yl)amino]benzamide provide various interaction points with cellular components, potentially allowing it to modulate signaling cascades or metabolic processes.
Research on similar compounds has demonstrated how specific structural features can influence cellular responses. For instance, the ability of certain benzamide derivatives to form hydrogen bonds with key residues in target proteins has been correlated with their biological activity . By extension, 4-[(2-oxoindol-3-yl)amino]benzamide may exhibit similar interaction patterns with components of cellular pathways.
Research Methodologies for Evaluating Activity
In Vitro Assay Techniques
Several in vitro techniques can be employed to evaluate the biological activities of 4-[(2-oxoindol-3-yl)amino]benzamide:
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Enzyme inhibition assays: Measuring the compound's ability to inhibit specific enzymatic reactions
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Cell-based assays: Evaluating effects on cellular processes or viability
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Binding affinity studies: Determining the strength of interaction with potential target proteins
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Structure-activity relationship analyses: Comparing activity across structural analogs
These methodologies parallel those used in the evaluation of related compounds such as 4-[(quinolin-4-yl)amino]benzamide derivatives, which were assessed using cytopathic effect assays and plaque inhibition assays to determine their antiviral activities .
Molecular Docking Studies
Computational approaches such as molecular docking can provide valuable insights into the potential binding modes of 4-[(2-oxoindol-3-yl)amino]benzamide with target proteins. These studies can predict:
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Preferred binding orientations
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Key interaction points between the compound and protein residues
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Binding energy estimations
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Structure-based optimization opportunities
Similar computational approaches have been successfully applied to related compounds, revealing critical hydrogen bonding patterns and π-π stacking interactions that correlate with biological activity . For 4-[(2-oxoindol-3-yl)amino]benzamide, molecular docking could identify potential protein targets based on structural complementarity and predict interaction modes.
Structure-Activity Relationship
Key Structural Components and Their Contributions
The biological activity of 4-[(2-oxoindol-3-yl)amino]benzamide likely depends on several key structural elements:
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The indole core: Provides a rigid scaffold that can orient the molecule within binding sites
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The 2-oxo group: Serves as a hydrogen bond acceptor
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The amino linkage: Offers flexibility and serves as both hydrogen bond donor and acceptor
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The benzamide group: Provides additional hydrogen bonding capacity and potential for π-π interactions
Research on similar compounds has demonstrated that modifications to these key elements can significantly alter biological activity. For example, studies on 4-[(quinolin-4-yl)amino]benzamide derivatives showed that the position of substituents on the quinoline ring dramatically affected their antiviral properties .
Future Research Directions
Expanding Applications in Drug Discovery
Future research on 4-[(2-oxoindol-3-yl)amino]benzamide could explore its potential as a lead compound for drug discovery. The compound's structural features suggest several promising directions:
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Development of targeted enzyme inhibitors based on the core structure
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Exploration of potential activity against specific disease pathways
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Investigation of structure-based design to enhance selectivity and potency
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Evaluation of the compound's activity against different biological targets
These approaches align with contemporary drug discovery paradigms that utilize structural insights to guide the development of new therapeutic agents.
Advanced Characterization Techniques
Further characterization of 4-[(2-oxoindol-3-yl)amino]benzamide using advanced analytical techniques could provide deeper insights into its properties and interactions:
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X-ray crystallography to determine precise three-dimensional structure
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NMR studies to examine solution conformation and dynamics
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Mass spectrometry for detailed fragmentation patterns
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Advanced computational methods to predict interactions with various biological systems
These techniques would complement the existing knowledge about the compound and provide a more comprehensive understanding of its behavior and potential applications.
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